- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,
Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

929031-39-0 structure
商品名:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
CAS番号:929031-39-0
MF:C34H21Br
メガワット:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
- 2-Bromo-9,10-di(1-naphthyl)anthracene
- 2-BROMO-9,10-DI-1-NA
- 2-Bromo-9,10-di-1-naphthalenylanthracene
- 2-Bromo-9,10-di-1-phthalenylanthracene
- 2-Bromo-9,10-di-2-naphthalenylanthracene
- 2-bromo-9,10-dinaphthalen-1-ylanthracene
- 2-bromo-9,10-di-(1-naphthalenyl)anthracene
- 2-bromo-9,10-di-naphthalen-1-yl-anthracene
- 2-bromo-9,10-di-naphthalene-1-yl-anthracene
- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
-
- MDL: MFCD13194903
- インチ: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
- InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 508.08300
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 35
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.367
- ふってん: 612.3 ℃ at 760 mmHg
- PSA: 0.00000
- LogP: 10.39590
2-Bromo-9,10-di(naphthalen-1-yl)anthracene セキュリティ情報
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B997453-50mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 50mg |
$ 184.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98% | 1g |
¥5486.00 | 2024-04-25 | |
abcr | AB505934-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€341.60 | 2025-02-09 | ||
Alichem | A219005599-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$779.00 | 2023-08-31 | |
Cooke Chemical | BD8377047-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 98% | 1g |
RMB 3588.00 | 2025-02-21 | |
Alichem | A219005599-250mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 250mg |
$318.24 | 2023-08-31 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-21 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-25 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
abcr | AB505934-1 g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€395.80 | 2023-06-15 |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
リファレンス
- Heterocyclic compound and organic light-emitting device including the same, United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
リファレンス
- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
リファレンス
- Organic compound and organic light emitting device using the same, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
リファレンス
- Luminescent compounds and organic electroluminescent device, Korea, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
リファレンス
- Condensed compound and organic light-emitting diode including the same, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
リファレンス
- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C
リファレンス
- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
リファレンス
- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated
リファレンス
- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
リファレンス
- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux
リファレンス
- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
リファレンス
- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
リファレンス
- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials
- 1-Naphthylboronic acid
- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-
- Lithium, 1-naphthalenyl-
- 1-Bromonaphthalene
- 2-Bromoanthraquinone
- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 関連文献
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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推奨される供給者
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

清らかである:99%
はかる:1g
価格 ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ